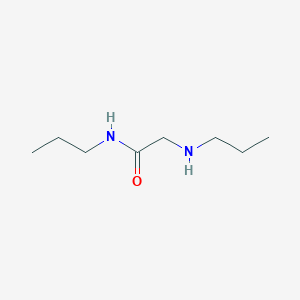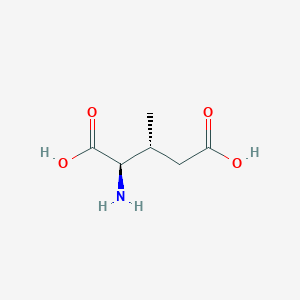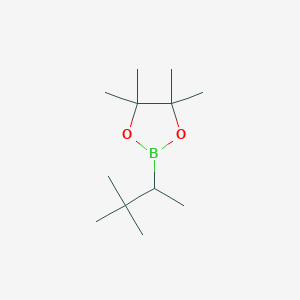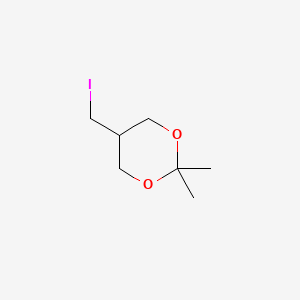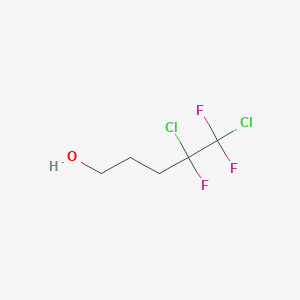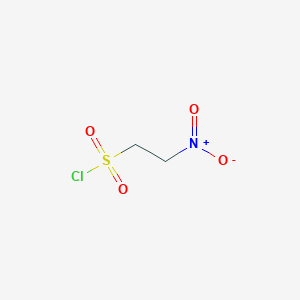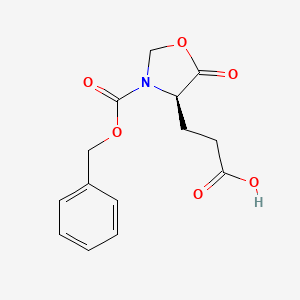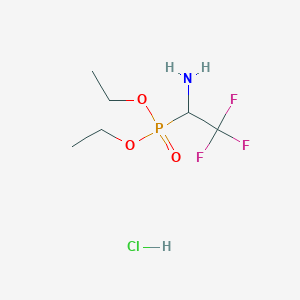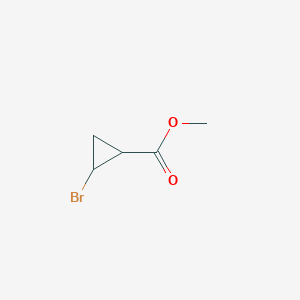
Octanoic acid, 7-methyl-, lead salt (1:)
描述
Octanoic acid, 7-methyl-, lead salt (1): is a chemical compound derived from octanoic acid, also known as caprylic acid. Octanoic acid is a saturated fatty acid with the chemical formula C8H16O2. The lead salt form of this compound involves the replacement of hydrogen atoms with lead, resulting in a compound with unique properties and applications .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of octanoic acid, 7-methyl-, lead salt (1:) typically involves the reaction of octanoic acid with a lead-containing reagent. One common method is the reaction of octanoic acid with lead(II) oxide or lead(II) acetate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the lead salt .
Industrial Production Methods: Industrial production of octanoic acid, 7-methyl-, lead salt (1:) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The lead salt is then purified through recrystallization or other separation techniques .
化学反应分析
Types of Reactions: Octanoic acid, 7-methyl-, lead salt (1:) can undergo various chemical reactions, including:
Oxidation: The lead salt can be oxidized to form lead oxides and other by-products.
Reduction: Reduction reactions can convert the lead salt back to its metallic lead form.
Substitution: The lead atoms in the compound can be substituted with other metal ions or organic groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Reagents like sodium or potassium salts can facilitate substitution reactions.
Major Products Formed:
Oxidation: Lead oxides and carboxylic acids.
Reduction: Metallic lead and octanoic acid.
Substitution: New metal salts or organic derivatives.
科学研究应用
Chemistry: Octanoic acid, 7-methyl-, lead salt (1:) is used in various chemical research applications, including the study of metal-organic frameworks and coordination chemistry. It serves as a precursor for the synthesis of other lead-containing compounds .
Biology and Medicine: In biological research, this compound is used to study the effects of lead on biological systems. It helps in understanding lead toxicity and its impact on cellular processes .
Industry: In the industrial sector, octanoic acid, 7-methyl-, lead salt (1:) is used in the production of lead-based stabilizers for PVC and other polymers. It also finds applications in the manufacturing of lubricants and additives .
作用机制
The mechanism of action of octanoic acid, 7-methyl-, lead salt (1:) involves its interaction with cellular components and enzymes. Lead ions can bind to sulfhydryl groups in proteins, disrupting their function. This can lead to oxidative stress, inhibition of enzyme activity, and interference with cellular signaling pathways .
相似化合物的比较
Octanoic acid (Caprylic acid): A saturated fatty acid with similar structural properties but without the lead component.
Lead acetate: Another lead-containing compound used in various industrial applications.
Lead oxide: A common lead compound with different chemical properties and applications.
Uniqueness: Octanoic acid, 7-methyl-, lead salt (1:) is unique due to its combination of fatty acid and lead properties. This dual nature allows it to be used in specialized applications where both organic and metallic characteristics are required .
属性
InChI |
InChI=1S/C9H18O2.Pb/c1-8(2)6-4-3-5-7-9(10)11;/h8H,3-7H2,1-2H3,(H,10,11); | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWJVWVMOONDCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCC(=O)O.[Pb] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2Pb | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97952-39-1 | |
| Record name | Octanoic acid, 7-methyl-, lead salt (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97952-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-methyloctanoic acid, lead salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.098.435 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


